molecular formula C20H18N4O4S B10786395 5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-3-(pyridin-4-ylmethoxy)thiophene-2-carboxamide

5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-3-(pyridin-4-ylmethoxy)thiophene-2-carboxamide

Cat. No.: B10786395
M. Wt: 410.4 g/mol
InChI Key: XNOBOZRCPWKBSS-UHFFFAOYSA-N
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Description

GSK336313 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of glycogen synthase kinase-3 beta, a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and neuroprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK336313 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but common steps include:

    Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.

    Functionalization: Introduction of functional groups such as hydroxyl, amino, or halogen groups to enhance the compound’s activity and selectivity.

    Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve the desired purity.

Industrial Production Methods

Industrial production of GSK336313 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

GSK336313 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert GSK336313 into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

GSK336313 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase-3 beta and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating cellular processes such as apoptosis, cell proliferation, and differentiation.

    Medicine: Explored for its potential therapeutic applications in treating diseases like Alzheimer’s, cancer, and diabetes.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting glycogen synthase kinase-3 beta.

Mechanism of Action

GSK336313 exerts its effects by selectively inhibiting glycogen synthase kinase-3 beta. This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular signaling and metabolic pathways. The compound’s molecular targets include various proteins involved in glycogen metabolism, cell cycle regulation, and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    Lithium Chloride: A non-selective inhibitor of glycogen synthase kinase-3 beta.

    SB216763: Another selective inhibitor of glycogen synthase kinase-3 beta with a different chemical structure.

    CHIR99021: A potent and selective inhibitor of glycogen synthase kinase-3 beta.

Uniqueness

GSK336313 is unique due to its high selectivity and potency in inhibiting glycogen synthase kinase-3 beta. This makes it a valuable tool for studying the specific roles of this kinase in various cellular processes and for developing targeted therapies.

Properties

Molecular Formula

C20H18N4O4S

Molecular Weight

410.4 g/mol

IUPAC Name

5-(5,6-dimethoxybenzimidazol-1-yl)-3-(pyridin-4-ylmethoxy)thiophene-2-carboxamide

InChI

InChI=1S/C20H18N4O4S/c1-26-15-7-13-14(8-16(15)27-2)24(11-23-13)18-9-17(19(29-18)20(21)25)28-10-12-3-5-22-6-4-12/h3-9,11H,10H2,1-2H3,(H2,21,25)

InChI Key

XNOBOZRCPWKBSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCC4=CC=NC=C4)OC

Origin of Product

United States

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